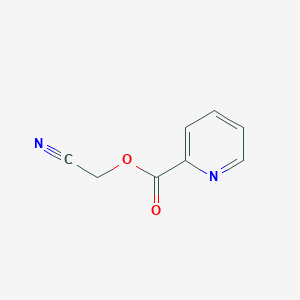

Cyanomethyl picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-12-8(11)7-3-1-2-5-10-7/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKFVEJIATUGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665267 | |

| Record name | Cyanomethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84555-18-0 | |

| Record name | Cyanomethyl 2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84555-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of Cyanomethyl Picolinate and Its Derivatives

Evolution of Picolinate (B1231196) Ester Synthesis Relevant to Cyanomethylation

The synthesis of picolinate esters has historically relied on classical esterification methods. These foundational techniques include Fischer-Speier esterification, which involves the reaction of picolinic acid with an alcohol under acidic catalysis. However, this method is often not suitable for sensitive substrates or for incorporating functionalized alcohols.

A significant advancement came with the use of coupling agents to facilitate the reaction between a carboxylic acid and an alcohol under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) activate the carboxylic acid, enabling its reaction with an alcohol. google.com This approach, known as Steglich esterification, avoids the harsh acidic conditions of the Fischer method.

Another well-established route involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Picolinic acid can be treated with reagents like thionyl chloride (SOCl₂) to form picolinoyl chloride hydrochloride. nih.gov This activated intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534), to yield the desired ester. nih.gov These methods laid the groundwork for the synthesis of more complex esters, including those with cyanomethyl groups, by providing versatile ways to form the ester bond.

Direct Esterification and Transesterification Approaches to Cyanomethyl Picolinate

Direct esterification involves the one-step reaction of picolinic acid with a cyanomethyl-containing alcohol, such as 2-hydroxyacetonitrile (glycolonitrile). Transesterification, the conversion of one ester to another, could also be employed by reacting a simple alkyl picolinate (e.g., methyl picolinate) with 2-hydroxyacetonitrile.

Catalytic methods are central to achieving efficient esterification. For the direct reaction between picolinic acid and 2-hydroxyacetonitrile, traditional acid catalysts can be used, although care must be taken to avoid degradation of the nitrile group.

More contemporary and milder catalytic strategies involve the use of coupling agents that facilitate the ester bond formation. These agents act as activators for the carboxylic acid group of picolinic acid, allowing for its efficient reaction with the hydroxyl group of 2-hydroxyacetonitrile.

Common Coupling Agents for Esterification:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are widely used. google.com

Phosphonium Reagents: Systems like triphenylphosphine (B44618) oxide (TPPO) with oxalyl chloride can create highly efficient coupling reagents for esterification under neutral conditions. nih.gov

These catalytic methods are often preferred for preparing functionalized esters like this compound as they proceed under mild conditions, thus preserving the integrity of the cyanomethyl group. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. When using coupling reagents like DCC, side reactions such as the formation of N-acylureas can occur, which reduces the yield of the desired ester. nih.gov Performing the reaction in appropriate solvents like dichloromethane (B109758) can help minimize this issue. nih.gov

For reactions involving acid chlorides, the choice of base and solvent is crucial. A tertiary amine base like triethylamine is typically used to neutralize the HCl generated during the reaction. nih.gov The solvent must be inert to the highly reactive acid chloride; common choices include tetrahydrofuran (B95107) (THF) and acetonitrile (B52724). nih.govnih.gov Temperature and reaction time are also key parameters; many modern coupling reactions are optimized to run efficiently at room temperature. nih.gov

| Parameter | Consideration for Optimization | Rationale |

| Catalyst/Reagent | Choice of coupling agent (e.g., EDCI, TPPO) or acid chloride route. | To achieve high activation of the carboxylic acid under mild conditions compatible with the nitrile function. google.comnih.gov |

| Solvent | Inert solvents like CH₂Cl₂, THF, or CH₃CN are common. nih.govnih.gov | To ensure solubility of reagents and avoid side reactions. nih.gov |

| Base | Use of a non-nucleophilic base (e.g., triethylamine) with acid chloride or some coupling methods. google.comnih.gov | To neutralize acidic byproducts without interfering with the esterification. nih.gov |

| Temperature | Often performed at room temperature or slightly below to enhance selectivity. nih.gov | To minimize side product formation and decomposition of sensitive reagents. nih.gov |

Nucleophilic Cyanomethylation of Picolinic Acid Derivatives

An alternative and highly effective strategy for synthesizing this compound is the nucleophilic substitution reaction between a picolinic acid salt and a haloacetonitrile. This method directly installs the cyanomethyl group as the ester component.

This synthetic route involves the reaction of a picolinic acid or a derivative with a haloacetonitrile, such as chloroacetonitrile (B46850) (ClCH₂CN) or bromoacetonitrile (B46782) (BrCH₂CN). google.comgoogle.com The reaction proceeds via a standard Sₙ2 mechanism, where the carboxylate anion of the picolinic acid acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile and displacing the halide ion.

A specific example is the preparation of cyanomethyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate. In this synthesis, the corresponding picolinic acid derivative is reacted with bromoacetonitrile in the presence of a base to afford the desired cyanomethyl ester. google.com

Reaction Example:

Reactants: 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid, Bromoacetonitrile

Base: Triethylamine

Solvent: Acetone

Product: Cyanomethyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate google.com

This method is advantageous as it utilizes readily available starting materials and often proceeds with high efficiency under relatively mild conditions. google.com

The choice of base and solvent is critical for the success of the nucleophilic cyanomethylation reaction. google.com

Role of the Base: A base is required to deprotonate the carboxylic acid group of the picolinic acid, generating the carboxylate anion. This anion is a much stronger nucleophile than the neutral carboxylic acid. Tertiary amines, such as triethylamine (Et₃N), are commonly used because they are non-nucleophilic and effectively scavenge the proton from the acid without competing in the substitution reaction. google.com Inorganic bases like lithium carbonate have also been cited for similar transformations. google.com

Advanced Synthetic Routes Incorporating this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. nih.gov The introduction of a cyanomethyl group onto a picolinate scaffold can be effectively achieved through these methods. Typically, this involves the reaction of a halogenated picolinate precursor with a cyanomethylating agent in the presence of a palladium catalyst. nih.govresearchgate.net

One plausible approach is a domino reaction involving a Suzuki coupling followed by an isoxazole (B147169) fragmentation. In this strategy, a halopicolinate is first coupled with an isoxazole-4-boronic acid pinacol (B44631) ester. The resulting intermediate then undergoes base-induced fragmentation and deformylation to yield the desired cyanomethylated picolinate. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., organoboron or organozinc) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov For the cyanomethylation of aryl halides, various palladium catalysts and ligands have been explored to optimize reaction efficiency and functional group compatibility. nih.govpolyu.edu.hkfrontiersin.org

Table 1: Illustrative Conditions for Palladium-Catalyzed Cyanomethylation of a Halopicolinate

| Entry | Halopicolinate | Cyanomethylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 6-bromopicolinate | Isoxazole-4-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | KF | DMSO/H₂O | 130 | 85 |

| 2 | Ethyl 6-chloropicolinate | K₃[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 78 |

| 3 | Benzyl 6-iodopicolinate | Acetonitrile | Pd(OAc)₂ (10) | 2,2'-bipyridine | Cu(OAc)₂ | DCE | 120 | 65 |

This table presents hypothetical data based on typical conditions reported for similar palladium-catalyzed cyanomethylation reactions.

The functionalization of the pyridine (B92270) ring is a key strategy for creating a library of this compound derivatives with diverse properties. This can be achieved either before or after the introduction of the cyanomethyl group, and the choice of timing depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

Pre-Cyanomethylation Functionalization:

Modifying the pyridine ring before introducing the cyanomethyl group allows for a wider range of reaction conditions, as the potentially sensitive cyanomethyl group is not yet present. Classical methods for pyridine functionalization include nucleophilic aromatic substitution and directed ortho-metalation. nih.govmountainscholar.org More advanced techniques involve transition-metal-catalyzed C-H activation, which enables the direct introduction of substituents at various positions on the pyridine ring. nih.govresearchgate.net For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C4 or C5 positions of a picolinic acid precursor. nih.gov The resulting functionalized picolinate can then undergo cyanomethylation as described in the previous section.

Post-Cyanomethylation Functionalization:

Functionalizing the pyridine ring after the cyanomethyl group has been installed requires milder reaction conditions to avoid unwanted side reactions with the cyanomethyl moiety. Late-stage functionalization is a valuable strategy in drug discovery as it allows for the rapid diversification of a core scaffold. researchgate.net Methods such as regioselective C-H functionalization under photocatalytic or metal-free conditions can be employed. researchgate.netacs.org For example, a photochemical approach could be used to introduce alkyl or aryl groups at specific positions on the this compound ring system. acs.org The electron-deficient nature of the pyridine ring can influence the regioselectivity of these reactions. snnu.edu.cn

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. bohrium.comtaylorfrancis.comrsc.org The synthesis of functionalized pyridines is a well-established application of MCRs. bohrium.comtaylorfrancis.comnih.govrsc.org

A plausible MCR strategy for synthesizing a this compound derivative could involve a one-pot reaction of an aldehyde, a β-ketoester, malononitrile, and an ammonium (B1175870) salt. By carefully selecting the starting materials, it is possible to construct a highly substituted pyridine ring bearing a cyano group and an ester functionality in a single synthetic operation. For example, a four-component reaction could yield a 3-cyano-2-oxo-1,2-dihydropyridine derivative, which could then be further elaborated to the desired this compound. nih.gov

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to generate pyridine rings. taylorfrancis.com Modern advancements have introduced a wide array of catalysts, including nanocatalysts, and green reaction media to improve the efficiency and sustainability of these transformations. rsc.org

Table 2: Hypothetical Four-Component Reaction for a this compound Precursor

| Aldehyde | β-Ketoester | Cyanomethylating Agent | Nitrogen Source | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Malononitrile | Ammonium acetate (B1210297) | - | Ethanol | 88 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Malononitrile | Ammonium acetate | Zn(II) complex | Neat | 92 |

| 2-Naphthaldehyde | Ethyl benzoylacetate | Malononitrile | Ammonium acetate | L-proline | Water | 85 |

This table illustrates a hypothetical multicomponent reaction for the synthesis of a pyridine derivative that could serve as a precursor to this compound, based on established MCR methodologies.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. samaterials.comresearchgate.netgarph.co.uk The synthesis of this compound and its derivatives can be made more sustainable by employing several green chemistry strategies.

The use of greener solvents is a key aspect of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Replacing them with water, supercritical fluids, or bio-based solvents like eucalyptol (B1671775) or sabinene (B1680474) can significantly reduce the environmental footprint of a synthetic process. garph.co.ukmdpi.comgctlc.orgacs.org Palladium-catalyzed reactions, for instance, have been successfully performed in aqueous media using water-soluble ligands. gctlc.orgacs.orgnih.gov

Catalysis is another fundamental pillar of green chemistry. The use of highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) or nanocatalysts, can reduce waste and energy consumption. samaterials.commdpi.com These catalysts can often be used in lower loadings and can be recovered and reused multiple times, making the process more economical and sustainable. samaterials.com

Reaction Mechanisms and Reactivity Profiles of Cyanomethyl Picolinate

Mechanistic Pathways Governing Cyanomethyl Ester Formation

The synthesis of cyanomethyl picolinate (B1231196) is most commonly achieved through the esterification of picolinic acid. A prevalent method involves the reaction of picolinic acid with an activated cyanomethyl species, such as a cyanomethyl halide, in the presence of a base. For instance, the preparation of substituted cyanomethyl picolinates can be accomplished by reacting the corresponding picolinic acid with bromoacetonitrile (B46782), using a tertiary amine like triethylamine (B128534) as a base to neutralize the hydrogen bromide byproduct. google.com This reaction is a type of nucleophilic substitution.

Another general route for cyanomethyl ester preparation involves reacting a carboxylic acid halide with an α-hydroxynitrile, facilitated by a molar excess of a hydrogen halide acceptor and a catalyst. google.com However, the direct alkylation of the carboxylic acid is a more straightforward approach. The reaction conditions for a typical synthesis are summarized in the table below.

Table 1: Typical Reaction Conditions for Cyanomethyl Picolinate Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Picolinic Acid | Bromoacetonitrile | Triethylamine | Acetone | This compound |

The esterification of picolinic acid with bromoacetonitrile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the picolinic acid's carboxylic group by a base, such as triethylamine, to form the picolinate carboxylate anion. This anion then acts as the nucleophile.

The key step is the attack of the picolinate anion on the carbon atom of bromoacetonitrile that is bonded to the bromine. This process goes through a single, high-energy transition state. In this transition state, the new carbon-oxygen bond is partially formed while the carbon-bromine bond is partially broken. The geometry around the carbon atom transitions from tetrahedral towards a trigonal bipyramidal arrangement. Computational studies, such as those using Density Functional Theory (DFT), are often employed to model such transition states, calculating their energy and geometry to understand the reaction's activation energy. rsc.orgresearchgate.net While specific DFT studies on the this compound transition state are not widely published, the principles are well-established within the SN2 framework. The activation energy for this step is influenced by factors like the nucleophilicity of the carboxylate, the nature of the leaving group (bromide), and the solvent.

In the SN2 esterification pathway, the reaction does not involve long-lived, stable intermediates but rather proceeds through the aforementioned transient transition state. However, the picolinate anion, formed in the initial acid-base step, can be considered a crucial reactive intermediate. Its formation is essential for the subsequent nucleophilic attack.

In different chemical contexts, picolinate-containing species can form various kinetically stable intermediates. For example, studies on the reaction of iron(III) picolinate complexes with peroxides have used UV-visible and EPR spectroscopy to identify intermediate species where a picolinate ligand may dissociate or where peroxy species coordinate to the metal center. rsc.org While these specific intermediates are part of a different reaction system, they illustrate the capacity of the picolinate moiety to participate in the formation of detectable intermediate structures under certain conditions. rsc.orggoogle.comgoogle.com For the purpose of ester synthesis, the principal intermediate remains the picolinate carboxylate anion.

Reactivity of the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) attached to the picolinate ester is a versatile functional group, exhibiting reactivity at both the α-carbon and the nitrile triple bond.

The methylene (B1212753) protons (C-H) of the cyanomethyl group, positioned between the ester's oxygen and the nitrile group, are acidic. This increased acidity is due to the powerful electron-withdrawing inductive and resonance effects of the adjacent cyano group (C≡N). The ester group also contributes to this effect. The ability of the nitrile group to stabilize an adjacent negative charge makes the α-carbon a site for deprotonation by a suitable base. researchgate.net

Upon deprotonation, a resonance-stabilized carbanion is formed. This carbanion is a potent nucleophile and can be used to form new carbon-carbon bonds. This reactivity is a cornerstone of synthetic chemistry, enabling the alkylation of the α-carbon or its participation in addition reactions with electrophiles. researchgate.net

The nucleophilic carbanion generated from the deprotonation of this compound can participate in various condensation reactions. wikipedia.org These reactions typically involve the addition of the carbanion to a carbonyl group. For example, in a Knoevenagel-type condensation, the carbanion could react with an aldehyde or ketone. organic-chemistry.org The self-condensation of nitriles under basic conditions to form β-enaminonitriles is also a known transformation, highlighting the dual role of the nitrile group as both an activating group and a potential reactant. nih.gov

Furthermore, the cyanomethyl group itself can be involved in addition reactions. The carbon-carbon double bonds of alkenes, for instance, can undergo hydro(cyanomethylation) where a cyanomethyl radical adds across the double bond. organic-chemistry.org While specific examples involving this compound are not extensively documented, the fundamental reactivity is expected. Addition reactions are a key feature of unsaturated compounds, and the alkene-like character of the nitrile bond allows it to be attacked by electrophiles, often requiring activation by a catalyst. pressbooks.puballen.insavemyexams.com

The nitrile group is a synthetically valuable functional group that can be converted into several other moieties. researchgate.netlibretexts.org

Nitrile Hydrolysis : The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. This reaction typically proceeds first to a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org A documented example is the hydrolysis of the related methyl 6-(cyanomethyl)picolinate, which is converted to 6-(carboxymethyl)picolinic acid using hydrochloric acid followed by sodium hydroxide (B78521). nih.gov Enzymatic hydrolysis is also possible, where nitrilase enzymes can convert nitriles directly to carboxylic acids or to amides via a nitrile hydratase. ru.nl

Nitrile Reduction : The carbon-nitrogen triple bond can be reduced to a primary amine (-CH₂NH₂). Common reagents for this transformation include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using H₂ gas over a metal catalyst such as palladium, platinum, or nickel. researchgate.netlibretexts.org This reaction provides a direct route to aminomethyl-substituted picolinates. Another possibility is the partial reduction of the nitrile to an aldehyde using a reagent like diisobutylaluminum hydride (DIBALH). libretexts.org Enzymes known as nitrile oxido-reductases have also been discovered that can biocatalytically reduce nitriles to amines. google.com

Cycloaddition Reactions : The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. libretexts.org A classic example is the reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a five-membered heterocycle. This reaction is a powerful tool for creating heterocyclic structures. The cycloaddition of methyl 6-cyanopicolinate with sodium azide to form a tetrazole derivative has been demonstrated, indicating that the picolinate scaffold is compatible with this type of transformation. nih.gov Other cycloaddition reactions, such as the transition-metal-catalyzed [2+2+2] cycloaddition, are also used to construct complex ring systems from simple unsaturated precursors like nitriles. nih.govmdpi.com

Table 2: Summary of Nitrile Group Transformations

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine |

| Reduction | DIBALH, then H₂O | Aldehyde |

| Cycloaddition | R-N₃ | Tetrazole |

Reactivity of the Picolinate Framework

Electron-Withdrawing Effects of the Ester and Nitrile Groups on the Pyridine (B92270) Ring

The pyridine ring in this compound is rendered electron-deficient by the presence of the nitrogen atom, which is more electronegative than carbon. stackexchange.com This inherent electron-withdrawing nature is further intensified by the attached ester and cyanomethyl groups. The ester group at the 2-position deactivates the ring, with a Hammett substituent constant (σₚ) of +0.45 for a –COOEt group, indicating its electron-withdrawing character. Similarly, the cyanomethyl group (–CH₂CN) at the 5-position exerts an inductive-withdrawing effect (–I effect), further reducing the electron density of the pyridine ring.

This combined electron-withdrawing effect has several important consequences for the reactivity of the pyridine ring. It decreases the electron density at the carbon atoms, making the ring less susceptible to electrophilic attack and more prone to nucleophilic attack. stackexchange.comlibretexts.org Studies on related picolinate esters have shown that the electron-withdrawing nature of substituents on the pyridine ring can influence reaction rates and equilibria. For instance, in the photoexcitation of lanthanide(III) complexes with substituted picolinate ligands, an increase in the electron-withdrawing ability of the substituent on the pyridine ring leads to a greater ability of the picolinate to accept an electron. rsc.org

The electron-withdrawing properties of the substituents also affect the chemical shifts in NMR spectra. For a series of para-substituted picolinates, the chemical shifts of the pyridine ring protons move downfield as the electron-withdrawing nature of the substituent increases, reflecting the decreased electron density. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. stackexchange.comlibretexts.orggcwgandhinagar.com The presence of additional electron-withdrawing groups, such as the ester and cyanomethyl functionalities in this compound, further deactivates the ring towards electrophiles. Electrophilic attack on the pyridine nitrogen is also possible, forming a pyridinium (B92312) ion, which is even more deactivated towards electrophilic substitution. gcwgandhinagar.comdavuniversity.org

Consequently, electrophilic aromatic substitution reactions on simple pyridines, such as nitration, sulfonation, and Friedel-Crafts reactions, are generally difficult to achieve and often require harsh conditions. libretexts.orggcwgandhinagar.com When substitution does occur, it typically favors the 3-position (meta to the nitrogen), as the intermediates for attack at the 2- and 4-positions are significantly less stable. libretexts.orgdavuniversity.org However, for pyridines bearing strongly electron-donating substituents, electrophilic substitution can become more feasible. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This reactivity is enhanced by the presence of the electron-withdrawing ester and cyanomethyl groups. SNAr reactions on halopyridines, particularly those with electron-withdrawing groups, are a common method for synthesizing substituted pyridines. acs.org Fluorine is often a good leaving group in these reactions. acs.orgresearchgate.net

The rate and success of SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. d-nb.info For instance, studies on the fluorination of substituted picolinate esters have shown that the choice of fluoride (B91410) source and additives can significantly impact the reaction yield and the formation of byproducts. researchgate.net It has been demonstrated that SNAr reactions can be carried out under mild, aqueous conditions using polymeric additives, accommodating a broad range of functional groups. d-nb.info The reactivity of electrophiles in these aqueous SNAr reactions, including the effect of electron-withdrawing substituents like –CN and –CO₂R, is comparable to that observed in organic solvents. d-nb.info

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and energy profiles of chemical transformations involving this compound.

Rate Constant Determinations and Activation Parameter Analysis

Kinetic studies on the hydrolysis and aminolysis of picolinate esters have been conducted to elucidate reaction mechanisms. The rate of a reaction is quantified by the rate constant (k), and its temperature dependence can be described by the Arrhenius equation, which allows for the determination of activation parameters such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). libretexts.org These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. libretexts.org

For example, a kinetic study on the aminolysis of Y-substituted-phenyl picolinates revealed that these esters are more reactive than their corresponding benzoate (B1203000) counterparts. doi.org The Brønsted-type plot for the aminolysis of a picolinate ester was found to be linear with a βnuc value of 0.78, indicating a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. doi.org

In another study, the hydrolysis of methylpicolinate was investigated in a water-ethylene (B12542467) glycol solvent system at different temperatures. ijraset.com The specific rate constants were calculated, and the thermodynamic activation parameters (ΔG, ΔH, and ΔS*) were determined. The results indicated an enthalpy-dominated and entropy-controlled reaction. ijraset.com

Computational studies have also been employed to calculate rate constants and activation parameters for reactions involving picolinate esters. For the gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the temperature dependence of the rate constants was determined computationally and found to be in good agreement with experimental data. researchgate.net

The following table provides an example of kinetic data for the aminolysis of picolinate esters.

| Reaction Data for Aminolysis of Picolinate Esters | Value |

| Brønsted-type plot (βnuc) | 0.78 |

| Brønsted-type plot for piperidinolysis (βlg) | -1.04 |

| Data sourced from a kinetic study on the aminolysis of Y-substituted-phenyl picolinates. doi.org |

Equilibrium Studies and Reaction Energetics

The thermodynamics of picolinate esters have been investigated through various methods. The standard molar energies of combustion for liquid methyl picolinate and the molar enthalpies of vaporization and fusion have been determined experimentally. acs.org These data are used to derive the gaseous standard molar enthalpies of formation. acs.org

Reactive extraction studies of picolinic acid, the parent acid of this compound, have been conducted to understand the equilibrium between aqueous and organic phases. researchgate.netacs.org These studies determine parameters such as distribution coefficients and equilibrium complexation constants, which are crucial for designing separation processes. researchgate.netacs.org

Theoretical calculations are also a powerful tool for investigating reaction energetics. Density functional theory (DFT) calculations have been used to determine the Gibbs activation energies for reactions, which are in good agreement with experimentally determined values. nih.gov For instance, DFT calculations can provide insights into the thermodynamic stability of intermediates and transition states, helping to elucidate reaction mechanisms. rsc.org

The table below presents thermodynamic data for methyl picolinate, which provides a reference for understanding the energetic properties of this compound.

| Thermodynamic Properties of Methyl Picolinate | Value |

| Standard Molar Energy of Combustion (liquid, at 298.15 K) | -3468.9 ± 1.4 kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization (at 298.15 K) | 59.9 ± 0.5 kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas, at 298.15 K) | -261.2 ± 2.0 kJ·mol⁻¹ |

| Data sourced from experimental measurements on methyl picolinate. acs.org |

Coordination Chemistry and Metal Complexation of Picolinate Esters Including Cyanomethyl Picolinate

Ligand Characteristics of the Picolinate (B1231196) Framework

The fundamental structure of picolinate esters provides a robust platform for ligand design in coordination chemistry. The arrangement of donor atoms and the ability to introduce various substituents allow for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

Picolinate and its ester derivatives predominantly act as bidentate ligands, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate or ester group. This chelation results in the formation of a stable five-membered ring, a common and favored motif in coordination chemistry. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is a key driving force in the formation of these complexes libretexts.org.

In the case of cyanomethyl picolinate, the coordination is expected to occur through the pyridine nitrogen and the carbonyl oxygen of the ester group. This N,O-bidentate coordination is a well-established binding mode for picolinate-type ligands with a wide range of transition metals mdpi.com. The formation of this stable five-membered chelate ring is a primary characteristic of the picolinate framework and is anticipated to be the principal coordination mode for this compound as well.

The introduction of substituents onto the picolinate framework can significantly alter the ligand's properties and, consequently, the characteristics of its metal complexes. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The cyanomethyl group (-CH₂CN) is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atom in the cyano moiety. The presence of this group on the ester portion of the this compound ligand is expected to influence the electron density of the coordinating oxygen atom. An electron-withdrawing substituent can decrease the basicity of the donor atom, which may, in turn, affect the strength of the metal-ligand bond. The electronic properties of substituents on pyridine-based ligands have been shown to modulate the redox potentials of their metal complexes nih.gov. While specific studies on the electronic impact of a cyanomethyl group in this exact position are not abundant, the general principles of substituent effects in coordination chemistry suggest a potential modification of the electronic structure of the metal center upon coordination uni-freiburg.dersc.org.

Steric Effects: The cyanomethyl group also introduces additional steric bulk to the ligand. While not exceptionally large, the presence of this group can influence the coordination geometry and the accessibility of the metal center to other molecules. In sterically demanding picolinate ligands, the bulky groups can enforce specific coordination geometries and affect both the primary and secondary coordination spheres of the metal ions. The steric hindrance can also play a role in the kinetics of complex formation and ligand substitution reactions.

Synthesis and Characterization of Metal-Cyanomethyl Picolinate Complexes

The synthesis of metal complexes with picolinate-based ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and other physicochemical properties. While specific literature on the synthesis of this compound complexes is scarce, the well-established methods for preparing other picolinate complexes provide a reliable blueprint.

Picolinate and its derivatives form stable complexes with a wide array of transition metals. The synthesis of these complexes generally involves the direct reaction of the picolinate ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction.

Copper(II): Copper(II) picolinate complexes are readily synthesized and have been extensively studied researchgate.netresearchgate.net. The synthesis typically involves mixing a copper(II) salt, such as copper(II) acetate (B1210297) or nitrate, with the picolinate ligand in an aqueous or alcoholic solution mdpi.com.

Silver(II): Silver(II) picolinate complexes are also known and can be prepared, although the Ag(II) oxidation state is less common than Ag(I) ionicviper.orgsigmaaldrich.com. The synthesis may involve the in-situ oxidation of a Ag(I) salt in the presence of the picolinate ligand ionicviper.org. While there are reports on the synthesis of silver(I) complexes with cyanoxime ligands, which bear some structural similarity, specific methods for silver(II) this compound are not detailed in the available literature researchgate.netnih.govresearchgate.net.

Cobalt(II): Cobalt(II) readily forms complexes with picolinate ligands. The synthesis of mixed-ligand cobalt(II) picolinate complexes has been reported, where cobalt(II) is coordinated by two picolinate ligands and another bidentate ligand rsc.orgnih.gov. These are typically synthesized by reacting a cobalt(II) salt with the ligands in a suitable solvent researchgate.netrsc.org.

Nickel(II): Nickel(II) forms well-defined complexes with picolinate ligands, often exhibiting octahedral geometry researchgate.netresearchgate.net. The synthesis involves the reaction of a nickel(II) salt with the picolinate ligand in a solvent like methanol (B129727) nih.gov.

Chromium(II) and Chromium(III): Chromium, particularly in the +3 oxidation state, forms stable complexes with picolinate. The synthesis of chromium(III) picolinate has been a subject of interest and can be achieved by reacting a chromium(III) salt with picolinic acid google.comresearchgate.net. A patent describes the synthesis of chromium picolinate from 2-pyridinecarbonitrile, a related starting material to the cyanomethyl group, suggesting feasible synthetic pathways google.com. Another green synthesis method has also been reported researchgate.net.

The stoichiometry and coordination geometry of metal picolinate complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species such as solvent molecules or counter-ions.

Common coordination geometries for transition metal picolinate complexes include octahedral, tetrahedral, and square planar libretexts.orgwikipedia.org.

Octahedral Geometry: This is a very common coordination geometry for transition metal complexes, including those with picolinate ligands, especially for metals like Cr(III), Co(II), and Ni(II) libretexts.orgpressbooks.pub. In a typical octahedral complex with a 1:2 metal-to-ligand ratio, two picolinate ligands would provide four coordination sites (two N and two O), with the remaining two sites being occupied by other ligands, such as water molecules or other donor species rsc.orgresearchgate.net. For a 1:3 complex, such as tris(picolinato)chromium(III), the three bidentate ligands would satisfy the six-coordinate environment of the chromium ion researchgate.net.

Tetrahedral and Square Planar Geometries: Four-coordinate complexes can adopt either a tetrahedral or a square planar geometry libretexts.org. The choice between these geometries is influenced by the d-electron configuration of the metal ion and the ligand field strength. For instance, Cu(II) complexes can exhibit distorted square-pyramidal or distorted octahedral geometries nih.gov.

Stoichiometry: The stoichiometry of the resulting complexes is often M:L₂ or M:L₃, where M is the metal ion and L is the picolinate ligand. The specific stoichiometry can be controlled by the molar ratios of the reactants used in the synthesis. For example, reacting a metal salt with two equivalents of the picolinate ligand would likely yield a complex with a 1:2 stoichiometry.

The following table summarizes the expected coordination geometries for complexes of this compound with various transition metals, based on the known chemistry of analogous picolinate complexes.

| Metal Ion | Common Coordination Number | Typical Coordination Geometry |

|---|---|---|

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Ag(II) | 4 | Square Planar |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Ni(II) | 6 | Octahedral |

| Cr(III) | 6 | Octahedral |

Spectroscopic and Computational Analysis of Coordination Compounds

Spectroscopic techniques and computational methods are indispensable tools for the characterization of metal complexes. They provide valuable insights into the bonding, structure, and electronic properties of these compounds.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the picolinate ligand to the metal ion. The coordination of the pyridine nitrogen is typically evidenced by a shift in the C=N stretching vibration frequency compared to the free ligand. More significantly, the coordination of the carbonyl oxygen of the ester group results in a noticeable shift in the C=O stretching frequency. This shift is a strong indicator of the bidentate chelation of the this compound ligand nih.gov.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the complex. The d-d transitions, which occur in the visible region of the spectrum, are characteristic of the metal ion and its coordination environment. For example, the color of the complex is a direct result of these electronic transitions. Charge transfer bands, which are typically more intense, may also be observed in the UV region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions such as Cu(II), EPR spectroscopy is a powerful technique for probing the electronic structure and the environment of the metal center. The EPR parameters, such as the g-values and hyperfine coupling constants, can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding nih.gov.

Computational Analysis:

Computational methods, such as Density Functional Theory (DFT), have become increasingly important in coordination chemistry for predicting and understanding the properties of metal complexes nih.govnih.gov. These methods can be used to:

Predict Spectroscopic Properties: Computational models can simulate IR and UV-Vis spectra, which can then be compared with experimental data to confirm the structure of the complex and aid in the assignment of spectral bands.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the complex, including the nature of the metal-ligand interactions and the distribution of electron density.

The following table presents typical spectroscopic data for analogous transition metal picolinate complexes, which can serve as a reference for the expected values for this compound complexes.

| Metal Complex (Analogous) | IR (cm⁻¹) ν(C=O) | UV-Vis λmax (nm) | Coordination Geometry |

|---|---|---|---|

| [Cu(picolinate)₂] | ~1650 | ~650-700 | Distorted Octahedral |

| [Co(picolinate)₂] | ~1660 | ~500-600 | Octahedral |

| [Ni(picolinate)₂] | ~1655 | ~380, ~630, ~1050 | Octahedral |

| [Cr(picolinate)₃] | ~1670 | ~410, ~570 | Octahedral |

Elucidation of Metal-Ligand Bonding Interactions

Picolinate esters, including this compound, typically engage with metal ions through the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. This bidentate chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. ionicviper.org The nature of the metal-ligand bond is a sophisticated interplay of sigma (σ) donation from the ligand to the metal and, in some cases, pi (π) back-donation from the metal to the ligand's π* orbitals.

The elucidation of these bonding interactions relies on a combination of spectroscopic techniques and X-ray crystallography. Infrared (IR) spectroscopy provides valuable insights into the coordination mode. Upon complexation, a noticeable shift in the vibrational frequencies of the C=N and C=O bonds is observed, indicating their involvement in bonding with the metal center. researchgate.net

X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms within the metal complex. researchgate.net It provides unequivocal evidence of the coordination geometry around the metal ion, bond lengths, and bond angles. For instance, studies on various picolinate complexes have revealed diverse coordination geometries, including octahedral and distorted trigonal bipyramidal structures, depending on the metal ion and the presence of other ancillary ligands. researchgate.net

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic structure and bonding within these complexes. DFT calculations can be employed to model the molecular orbitals and predict the nature and strength of the metal-ligand interactions. nih.gov

The table below summarizes typical bond lengths observed in metal-picolinate ester complexes, providing a quantitative measure of the metal-ligand interaction.

| Bond Type | Typical Bond Length (Å) | Technique |

| Metal-Nitrogen (M-N) | 2.0 - 2.2 | X-ray Crystallography |

| Metal-Oxygen (M-O) | 1.9 - 2.1 | X-ray Crystallography |

Role of this compound in Metallomicellar Catalysis

Metallomicellar catalysis is a burgeoning field that utilizes the unique environment of micelles to enhance the rate and selectivity of chemical reactions catalyzed by metal complexes. Picolinate esters, such as p-nitrophenyl picolinate, have been instrumental as substrates in studies aimed at understanding and mimicking the function of metalloenzymes. nih.gov While direct studies on this compound in this context are not extensively documented, the principles derived from closely related picolinate esters are directly applicable.

In a typical metallomicellar system, a surfactant aggregates in an aqueous solution to form micelles, creating a microenvironment that can solubilize both the metal complex (the catalyst) and the organic substrate (e.g., this compound). The hydrolysis of picolinate esters is a common model reaction studied in these systems. The catalytic cycle generally involves the coordination of the picolinate ester to the metal ion within the micelle. This coordination polarizes the ester's carbonyl group, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion or a coordinated nucleophile. nih.gov

The kinetics of these reactions are often studied by monitoring the release of the alcohol component of the ester. The rate of the reaction is significantly enhanced within the micellar environment compared to the bulk solution. This rate enhancement is attributed to several factors:

Concentration Effect: The micelle concentrates both the catalyst and the substrate, increasing the frequency of their interaction.

Microenvironment Polarity: The micellar interior provides a less polar environment than water, which can influence the stability of transition states.

Enhanced Nucleophilicity: The metal ion can activate a water molecule by coordination, lowering its pKa and generating a more potent metal-bound hydroxide nucleophile at neutral pH.

Research on the hydrolysis of p-nitrophenyl picolinate catalyzed by copper(II) complexes in various micellar systems has demonstrated the formation of a ternary complex involving the ligand, the metal ion, and the substrate within the micelle. nih.gov Kinetic and thermodynamic parameters, such as the first-order rate constant and the association constant for the ternary complex, have been determined to elucidate the reaction mechanism. nih.gov It is reasonable to infer that this compound would behave similarly as a substrate in such catalytic systems.

The table below presents hypothetical kinetic data for the hydrolysis of a picolinate ester in different environments to illustrate the catalytic effect of metallomicelles.

| Reaction Condition | Rate Constant (s⁻¹) |

| Uncatalyzed in Water | 1 x 10⁻⁸ |

| Metal Ion in Water | 5 x 10⁻⁶ |

| Metallomicellar System | 2 x 10⁻³ |

Self-Assembly and Supramolecular Architectures involving Picolinate Ligands

The directional and predictable nature of the coordination bonds formed by picolinate ligands, in conjunction with weaker non-covalent interactions, makes them excellent building blocks for the construction of self-assembled supramolecular architectures. These organized structures can range from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. nih.gov

The final architecture of a self-assembled system is dictated by a delicate balance of several factors, including the coordination geometry of the metal ion, the stoichiometry of the metal and ligand, the nature of the counter-ions, and the solvent used for crystallization.

Hydrogen bonding plays a pivotal role in reinforcing and directing the assembly of these structures. In complexes where picolinate esters are co-ligands, other coordinated molecules, such as water or ammonia, or even the picolinate ligand itself if it contains suitable functional groups, can act as hydrogen bond donors and acceptors. These interactions can link individual complex units into extended networks, enhancing the stability and dimensionality of the resulting supramolecular structure. semanticscholar.org

The combination of metal coordination, hydrogen bonding, and π-π stacking allows for the rational design of complex supramolecular architectures with potentially interesting properties, such as porosity for gas storage or specific recognition capabilities. While specific examples focusing solely on this compound are scarce, the principles of supramolecular assembly observed for a wide range of picolinate derivatives provide a strong indication of the potential for this compound to participate in the formation of such intricate and functional structures. nih.govresearchgate.net

Applications of Cyanomethyl Picolinate in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

Cyanomethyl picolinate (B1231196) and its derivatives have been noted for their role as intermediates in the creation of more complex organic structures, including heterocyclic compounds. While detailed research on cyanomethyl picolinate itself is limited in publicly accessible literature, the utility of the cyanomethyl and picolinate moieties suggests its potential as a versatile building block. The cyanomethyl group offers a reactive site for various transformations, while the picolinate scaffold is a common feature in coordination chemistry and pharmaceutical compounds.

Construction of Substituted Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Picolinate derivatives containing a cyanomethyl group, such as methyl 5-bromo-3-(cyanomethyl)picolinate, have been utilized as intermediates in the preparation of novel heterocyclic compounds. For instance, in patent literature, this compound serves as a precursor in the synthesis of compounds with potential 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitory effects google.com. The cyanomethyl group can be a key handle for further chemical modifications and ring-forming reactions.

Another related compound, methyl 6-(cyanomethyl) picolinate, has been synthesized as an intermediate in the development of inhibitors for New Delhi Metallo-beta-lactamase (NDM-1), an enzyme that confers antibiotic resistance escholarship.org. This highlights the role of cyanomethyl-substituted picolinates in accessing biologically active heterocyclic scaffolds. The synthesis of this intermediate is a critical step in the broader synthetic route towards the final bioactive molecules escholarship.orguni-muenchen.de.

The table below summarizes examples of this compound derivatives used in the synthesis of heterocyclic systems.

| Derivative | Application | Reference |

| Methyl 5-bromo-3-(cyanomethyl)picolinate | Intermediate for 15-PGDH inhibitors | google.com |

| Methyl 6-(cyanomethyl) picolinate | Intermediate for NDM-1 inhibitors | escholarship.orguni-muenchen.de |

Intermediates in Stereoselective Synthesis

Precursors for Polyfunctionalized Hydrocarbon Scaffolds

The use of this compound as a direct precursor for polyfunctionalized hydrocarbon scaffolds is not extensively documented. The construction of such scaffolds typically involves a series of reactions that build up carbon-carbon bonds and introduce various functional groups. While this compound possesses functional groups that could be elaborated, specific examples of its use in this context are not prevalent in the available literature.

This compound as a Reagent in Catalytic Cycles

The reactivity of both the cyanomethyl group and the picolinate moiety suggests potential applications in catalytic processes. The pyridine (B92270) nitrogen of the picolinate can act as a ligand for metal catalysts, while the cyanomethyl group can participate in various chemical transformations.

Utilization in Transition Metal-Catalyzed Transformations

There is limited direct evidence of this compound being used as a reagent in transition metal-catalyzed transformations in the reviewed sources. However, the structural motifs present in the molecule are relevant to this area of research. For example, a palladium-catalyzed reaction has been employed in the synthesis of methyl 5-(cyanomethyl)picolinate from methyl 5-bromopyridine-2-carboxylate and 2-(trimethylsilyl)acetonitrile, with zinc fluoride (B91410) as an additive google.com. This demonstrates the compatibility of the this compound scaffold with transition metal catalysis.

Organocatalytic Applications Involving the Cyanomethyl Group

Specific organocatalytic applications involving this compound are not described in the available literature. Organocatalysis often relies on the activation of substrates by small organic molecules, and the functional groups within this compound could potentially be targeted by organocatalysts to facilitate specific reactions. However, dedicated studies on this topic have not been identified.

Potential in Material Science and Polymer Chemistry

The bifunctional nature of this compound—possessing a nitrogen-containing heterocyclic ring with a carboxylate group (picolinate) and a reactive cyanomethyl group—positions it as a candidate for the synthesis of advanced materials. The picolinate portion can act as a ligand for metal ions, opening pathways to coordination polymers and metal-organic frameworks. Simultaneously, the cyanomethyl group offers a site for various organic transformations, including polymerization or cross-linking.

Theoretically, this compound could serve as a monomer in the synthesis of specialized polymers. The nitrile group is a known functional group in polymer chemistry, with acrylonitrile (B1666552) being a prominent example of a nitrile-containing monomer used in the production of commercially significant polymers like acrylonitrile butadiene styrene (B11656) (ABS) plastics. The nitrile functionality in this compound could potentially undergo polymerization through mechanisms such as anionic or coordination polymerization, although the conditions would need to be carefully optimized to avoid interference from the picolinate group.

Alternatively, the cyanomethyl group could be chemically modified to introduce a polymerizable moiety, such as a vinyl or acrylic group. This would transform this compound into a functional monomer, capable of being incorporated into a polymer backbone via conventional polymerization techniques. The resulting polymer would feature pendant picolinate groups, which could then be used for post-polymerization modification, for instance, by complexing with metal ions to create metallopolymers with interesting catalytic or photophysical properties.

While the direct use of this compound as a cross-linker is not established, its structure presents possibilities for such applications. A cross-linking agent typically possesses at least two reactive sites that can form bridges between polymer chains. This compound itself has only one readily reactive site for polymerization in the cyanomethyl group. However, it is conceivable that it could be used to form a cross-linked structure in a two-step process. First, it could be incorporated into a polymer chain via the cyanomethyl group (or a derivative thereof). Subsequently, the picolinate moieties on the polymer backbone could be cross-linked by the addition of metal ions that coordinate to multiple picolinate units on different chains. This would result in a metal-coordination-based cross-linked network.

| Potential Role | Reactive Group | Plausible Polymerization / Cross-linking Mechanism | Resulting Polymeric Structure |

| Monomer | Cyanomethyl group | Anionic or coordination polymerization of the nitrile | Polymer with a backbone derived from the nitrile groups |

| Functional Monomer | Modified cyanomethyl group (e.g., with a vinyl group) | Free radical, cationic, or anionic polymerization | Polymer with pendant picolinate groups |

| Cross-linker (indirect) | Picolinate group | Coordination with metal ions between polymer chains | Metal-coordination cross-linked polymer network |

The picolinate moiety of this compound is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. This characteristic is the primary driver for its potential in the development of functional materials.

Coordination Polymers and Optoelectronics:

Picolinate-based ligands are utilized in the synthesis of coordination polymers that can exhibit interesting photoluminescent properties. By coordinating with metal ions, particularly lanthanides, picolinate derivatives can act as "antenna" ligands, absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. While specific research on this compound in this context is not available, it is plausible that it could be employed as a ligand to construct luminescent coordination polymers. The electronic properties of the cyanomethyl group could potentially influence the absorption and emission characteristics of the resulting material. Substitutions on the ligand in such coordination complexes have been shown to tune the optical properties of the material.

Supramolecular Assemblies:

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The picolinate group, with its ability to coordinate with metals and participate in hydrogen bonding, makes this compound a potential building block for supramolecular assemblies. These assemblies could take the form of discrete molecular cages or extended networks. The cyanomethyl group could further direct the assembly through dipole-dipole interactions or by serving as a point of attachment for other functional groups that can participate in specific intermolecular recognition events. The formation of such complex structures is highly dependent on the interplay between the metal ion's coordination geometry and the ligand's structure.

| Functional Material Type | Key Functional Moiety | Principle of Functionality | Potential Application |

| Luminescent Coordination Polymers | Picolinate group | Coordination to metal ions (e.g., lanthanides) to form light-emitting materials. | Optoelectronics, sensors |

| Supramolecular Assemblies | Picolinate and Cyanomethyl groups | Metal coordination and non-covalent interactions to form complex, ordered structures. | Molecular recognition, catalysis |

Theoretical and Computational Chemistry Studies of Cyanomethyl Picolinate

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Computational chemistry offers a suite of tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic properties of molecules. mdpi.comnih.govnih.gov DFT calculations are employed to determine the ground-state electronic structure of cyanomethyl picolinate (B1231196) by solving the Kohn-Sham equations. mdpi.com These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and molecular orbitals. mdpi.comresearchgate.net

For cyanomethyl picolinate, DFT is used to perform geometry optimization, which locates the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These theoretical values can then be compared with experimental data if available. nih.gov

Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitability. A map of the electrostatic potential can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting intermolecular interactions. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data is illustrative of typical results obtained from a DFT/B3LYP calculation and serves as a scientifically informed prediction in the absence of published experimental values for this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH2 (ester) | ~1.45 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Angle | O=C-O (ester) | ~125° |

| Bond Angle | C-O-CH2 (ester) | ~116° |

| Dihedral Angle | Py-C-O-CH2 | ~180° (for planar conformer) |

Beyond DFT, other computational methods are used for molecular characterization. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgscispace.com These methods can offer higher accuracy, particularly for electron correlation effects, but are significantly more computationally demanding, limiting their use to smaller systems or for benchmarking results from less expensive methods. wikipedia.org For this compound, high-level ab initio calculations could provide a very accurate benchmark for its geometry and energy.

Semi-empirical methods , such as AM1 and PM3, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.deuomustansiriyah.edu.iq This makes them computationally much faster than DFT or ab initio methods, allowing for the rapid characterization of very large molecules or for preliminary exploration of conformational landscapes. hi.is While less accurate, they can provide valuable qualitative insights into the molecule's structure and properties. uomustansiriyah.edu.iq

Conformational Landscape and Energetics

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Understanding the landscape of these conformations and their relative energies is critical for predicting the molecule's behavior.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. nih.gov MD simulations model the atomic motions of a system by integrating Newton's laws of motion, providing a dynamic picture of the molecule's behavior. mdpi.commdpi.com To study this compound, an MD simulation would be set up by placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. mdpi.com

The simulation would reveal how the molecule moves, flexes, and rotates, allowing for the identification of preferred conformations and the transitions between them. By analyzing the trajectory of the simulation, researchers can understand the dynamic stability of different conformers and calculate properties like the root-mean-square deviation (RMSD) to quantify structural fluctuations. mdpi.com This approach is particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.

A Potential Energy Surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. nsf.govlibretexts.org Mapping the PES is a systematic way to explore the conformational landscape. nih.gov For this compound, a PES scan would involve systematically rotating one or more of the key dihedral angles—for instance, the angle around the ester C-O bond—and calculating the molecule's energy at each step using a quantum mechanical method like DFT. youtube.com

The resulting plot of energy versus dihedral angle reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states or energy barriers between these conformers. libretexts.org A study on the analogous molecule, cyanomethyl formate, revealed two distinct conformers with a calculated energy difference, demonstrating how this technique can be used to quantify the relative stability of different molecular shapes. nih.gov This analysis provides a static but detailed map of the molecule's energetic landscape.

Reaction Pathway and Mechanism Prediction

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its chemical reactions. arxiv.org By mapping the PES for a potential reaction, researchers can identify the most likely pathway from reactants to products.

For this compound, a potential reaction of interest could be its hydrolysis. Theoretical methods can be used to model the approach of a reactant, such as a water molecule or hydroxide (B78521) ion, and calculate the energy changes along the reaction coordinate. The key objective is to locate the transition state structure, which is the highest energy point along the minimum energy path. youtube.com

The energy difference between the reactants and the transition state is the activation energy, a critical factor that determines the rate of the reaction. DFT calculations are commonly used to compute these activation energies. scispace.com By comparing the activation energies for different possible reaction pathways, it is possible to predict which reaction is kinetically favored. This predictive power allows for the investigation of a compound's stability and potential transformation products under various conditions without the need for physical experimentation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed theoretical investigations into the reaction mechanisms involving this compound are yet to be extensively reported in the scientific literature. However, the principles of transition state theory and Intrinsic Reaction Coordinate (IRC) analysis provide a framework for predicting its reactivity. For a hypothetical reaction, such as the hydrolysis of the ester bond, computational methods like density functional theory (DFT) would be employed to locate the transition state geometry. This involves identifying a first-order saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction pathway.

Once the transition state is localized, an IRC calculation would be performed. This traces the minimum energy path from the transition state downhill to both the reactants (this compound and water) and the products (picolinic acid and cyanomethanol). This analysis would confirm that the identified transition state correctly connects the desired reactants and products and would provide a detailed visualization of the geometric changes occurring during the reaction, such as bond breaking and formation.

Quantum Chemical Modeling of Reactivity

The reactivity of this compound can be further elucidated through quantum chemical modeling. Parameters derived from the electronic structure of the molecule, such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), molecular electrostatic potential (MEP), and atomic charges, offer significant insights.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich, while the carbon atoms of the carbonyl group and the pyridine ring are likely to be electron-deficient.

Spectroscopic Property Prediction and Interpretation

Computational Vibrational and Electronic Spectroscopy

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands corresponding to specific molecular vibrations. For instance, characteristic vibrational modes would include the C=O stretching of the ester group, C-N stretching of the pyridine ring and the nitrile group, and various C-H stretching and bending modes. Comparing the computed spectrum with experimental data can aid in the structural confirmation of the compound.

Electronic Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be correlated with experimental spectra to understand the electronic structure and chromophores within the molecule.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, the chemical shifts can be estimated. These predicted values, when compared to experimental data, can help in the assignment of signals to specific protons and carbons in the molecule, confirming its structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ||

| Pyridine-H3 | ||

| Pyridine-H4 | ||

| Pyridine-H5 | ||

| Methylene-H | ||

| Pyridine-C2 | ||

| Pyridine-C3 | ||

| Pyridine-C4 | ||

| Pyridine-C5 | ||

| Pyridine-C6 | ||

| Carbonyl-C | ||

| Methylene-C | ||

| Nitrile-C | ||

| Note: The values in this table are placeholders as specific computational studies on this compound are not available. |

Ligand-Metal Interaction Modeling in Coordination Complexes

Picolinate and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. Computational modeling can provide valuable insights into the nature of the ligand-metal interactions in coordination complexes of this compound.

By modeling the interaction of this compound with a metal center, the preferred coordination geometry, binding energies, and the nature of the chemical bonds can be determined. The cyanomethyl group may influence the electronic properties and steric hindrance of the ligand, potentially affecting the stability and reactivity of the resulting metal complex. Quantum theory of atoms in molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are computational tools that can be used to analyze the electron density distribution and characterize the metal-ligand bonds as primarily ionic or covalent. These theoretical studies are instrumental in designing novel metal complexes with specific catalytic or biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies for Cyanomethyl Picolinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like cyanomethyl picolinate (B1231196). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For cyanomethyl picolinate, ¹H NMR spectroscopy is expected to show distinct signals for the four protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) group. The chemical shifts (δ) of the pyridine protons are typically found in the aromatic region (δ 7.5-8.8 ppm), with their specific positions and splitting patterns dictated by their location relative to the nitrogen atom and the ester group. The methylene protons (-CH₂CN) are anticipated to appear as a singlet at approximately δ 5.0-5.5 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent ester oxygen and the nitrile group.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would feature signals for the six pyridine ring carbons, the ester carbonyl carbon, the methylene carbon, and the nitrile carbon. The carbonyl carbon is characteristically found at a low field (δ 160-170 ppm), while the nitrile carbon appears in the δ 115-120 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~8.2 | ~128 |

| Pyridine H-4 | ~7.9 | ~137 |

| Pyridine H-5 | ~7.6 | ~126 |

| Pyridine H-6 | ~8.8 | ~150 |